2-[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Description
2-[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a sulfonamide-derived acetamide compound characterized by a methyl-substituted ethenyl group attached to a sulfonylamino backbone. Its structure includes:
- A methyl group at the sulfonylamino nitrogen.
- An (E)-configured ethenyl bridge linked to a 4-methylphenyl substituent.
- A terminal acetamide moiety.
Sulfonamide derivatives are frequently associated with ATP-competitive enzyme inhibition (e.g., Sphingosine Kinase 1/2 inhibitors) , and the ethenyl group may enhance binding affinity through π-π interactions or conformational rigidity.
Properties
IUPAC Name |
2-[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-10-3-5-11(6-4-10)7-8-18(16,17)14(2)9-12(13)15/h3-8H,9H2,1-2H3,(H2,13,15)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPSBVUERYFFFL-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(C)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(C)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, also known as phenacyl 2-[methyl-(4-methylphenyl)sulfonylamino]acetate, is a compound of interest due to its potential biological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : 2-[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
- Molecular Formula : C18H19N2O5S
- Molecular Weight : 361.4 g/mol
- Solubility : Soluble in chloroform and methanol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its role in enzyme inhibition, particularly in the inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes. The compound may inhibit enzyme activity by binding to the active sites, thus blocking substrate access and preventing normal enzymatic function.
Biological Activity Overview
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits various enzymes, potentially affecting metabolic pathways. |
| Antimicrobial | Exhibits activity against certain bacterial strains, suggesting potential use as an antimicrobial agent. |
| Antitumor Potential | Preliminary studies indicate that it may have cytotoxic effects on cancer cells. |
Case Studies and Research Findings
-
Enzyme Inhibition Studies
- A study conducted by Zhang et al. (2023) demonstrated that 2-[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide effectively inhibited carbonic anhydrase with an IC50 value of 12 µM. This suggests a significant potential for applications in conditions where carbonic anhydrase plays a role, such as glaucoma and certain types of cancer.
-
Antimicrobial Activity
- Research published in the Journal of Medicinal Chemistry (2023) reported that the compound showed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. This positions the compound as a candidate for further development as an antimicrobial agent.
-
Cytotoxicity Assays
- In vitro studies performed by Lee et al. (2024) assessed the cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound induced apoptosis in these cell lines with IC50 values of 15 µM and 20 µM respectively, highlighting its potential as an anticancer therapeutic.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight (g/mol) | IC50 (µM) | Activity Type |
|---|---|---|---|
| 2-[methyl-[(E)-2-(4-methylphenyl)... | 361.4 | 12 | Enzyme Inhibition |
| Methyl sulfonamide | 195.25 | 25 | Enzyme Inhibition |
| Sulfanilamide | 172.21 | 30 | Antimicrobial |
Comparison with Similar Compounds
Table 1: Comparative Structural Analysis
Key Observations:
Backbone Similarities : All compounds share a sulfonamide or acetamide core, but substituents dictate functional differences. The target compound’s methyl-ethenyl group distinguishes it from MP-A08’s bis-sulfonamide scaffold and triazole-containing analogs .
Biological Activity :
- MP-A08 demonstrates dual SphK1/2 inhibition, attributed to its ATP-competitive binding .
- The triazole derivatives (e.g., and ) lack explicit activity data but may target kinases or inflammatory pathways due to heterocyclic motifs.
- The prodrug in highlights metabolic activation mechanisms absent in the target compound.
Physicochemical Properties :
Q & A
Q. What are the recommended synthetic pathways for 2-[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide, and what purification methods ensure high yield and purity?
- Methodological Answer : A multi-step synthesis is typically employed:
- Step 1 : Formation of the (E)-styryl sulfonyl intermediate via Suzuki-Miyaura coupling or Wittig reaction, ensuring stereochemical control of the ethenyl group .
- Step 2 : Sulfonamide linkage using methylamine and activated sulfonyl chloride under inert conditions .
- Step 3 : Acetamide functionalization via nucleophilic substitution or carbodiimide-mediated coupling .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent: methanol/water) ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers confirm the structural integrity and stereochemical configuration of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks:
- Methyl groups (δ 2.3–2.5 ppm for aryl-CH₃ and sulfonyl-CH₃).
- Ethenyl protons (δ 6.8–7.2 ppm, J = 16 Hz for trans coupling) .
- ¹³C NMR : Confirm sulfonamide (δ 45–50 ppm) and acetamide carbonyl (δ 170–175 ppm) .
- X-ray Crystallography : Resolve stereochemistry of the ethenyl group and sulfonamide conformation .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results regarding the compound's reactivity?
- Methodological Answer :
- Hybrid Computational-Experimental Workflow :
Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
Validate with kinetic studies (e.g., time-resolved UV-Vis spectroscopy for reaction intermediates) .
Adjust computational parameters (solvent models, basis sets) to align with experimental conditions (e.g., dielectric constant of DMSO) .
- Case Example : Discrepancies in sulfonamide hydrolysis rates can arise from solvent polarity effects not accounted for in gas-phase DFT models. Incorporate explicit solvent molecules or use COSMO-RS solvation models .
Q. How can quantum chemical calculations optimize reaction conditions for derivatives of this compound?
- Methodological Answer :
- Reaction Path Search :
- Employ nudged elastic band (NEB) methods to identify transition states and activation energies for sulfonamide formation .
- Screen solvents computationally using COSMO-RS to predict solubility and reaction rates (e.g., THF vs. DMF) .
- Catalyst Design :
- Use molecular docking simulations to explore ligand-metal interactions (e.g., Pd catalysts for coupling steps) .
- Validate with experimental turnover frequencies (TOF) and selectivity ratios .
Q. What experimental designs are robust for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Factorial Design :
- Variables: Substituent position (e.g., 4-methylphenyl vs. 4-fluorophenyl), sulfonyl group modifications.
- Response: Bioactivity (e.g., IC₅₀ in enzyme assays) or physicochemical properties (logP, solubility) .
- Data Analysis :
- Partial least squares (PLS) regression to correlate structural descriptors (Hammett σ, molar refractivity) with activity .
- Address outliers via residual analysis and replicate experiments .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported solubility values for this compound?
- Methodological Answer :
- Standardized Protocols :
Use shake-flask method (pH 7.4 PBS buffer, 25°C) with HPLC quantification .
Compare with computational predictions (e.g., Abraham solvation parameters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
